molecular formula C12H14O3 B13322356 5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

Cat. No.: B13322356
M. Wt: 206.24 g/mol
InChI Key: XONRWYFEBPWOHU-UHFFFAOYSA-N
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Description

5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of resorcinol with potassium hydroxide in methanol, followed by hydrogenation in the presence of active nickel to form potassium 3-ketocyclohex-1-enolate. This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions and subsequently acidified to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1-benzofuran-4-one
  • 1,5,6,7-Tetrahydro-4H-indol-4-one
  • 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Uniqueness

5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific butanoyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5-butanoyl-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C12H14O3/c1-2-3-10(13)8-4-5-11-9(12(8)14)6-7-15-11/h6-8H,2-5H2,1H3

InChI Key

XONRWYFEBPWOHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CCC2=C(C1=O)C=CO2

Origin of Product

United States

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